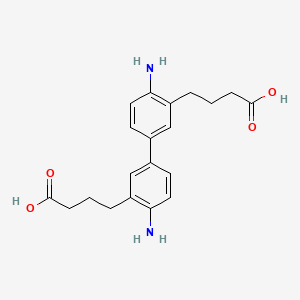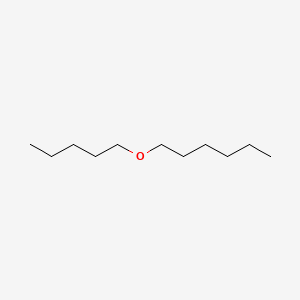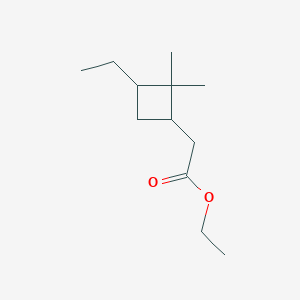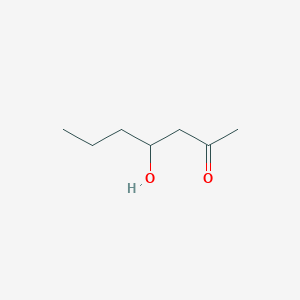
2-Heptanone, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanone, 4-hydroxy- is an organic compound with the molecular formula C7H14O2. It is a ketone with a hydroxyl group attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-hydroxy- can be achieved through several methods. One common approach involves the oxidation of 4-hydroxyheptanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reduction of 4-hydroxy-2-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 2-Heptanone, 4-hydroxy- often involves the catalytic hydrogenation of 4-hydroxy-2-heptanone. This process typically uses catalysts such as palladium on carbon or platinum oxide under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxyheptanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-hydroxyheptanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: 4-Hydroxyheptanoic acid.
Reduction: 4-Hydroxyheptanol.
Substitution: Various substituted heptanones depending on the nucleophile used.
Scientific Research Applications
2-Heptanone, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Mechanism of Action
The mechanism of action of 2-Heptanone, 4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it can act as a pheromone in certain species, influencing their behavior. In biological systems, it may interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A ketone with a similar structure but without the hydroxyl group.
4-Hydroxy-2-pentanone: A shorter chain analog with similar functional groups.
4-Hydroxy-2-butanone: Another analog with a shorter carbon chain.
Uniqueness
2-Heptanone, 4-hydroxy- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydroxyl group at the fourth position makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
25290-14-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3 |
InChI Key |
QSJHFVISBQRPRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


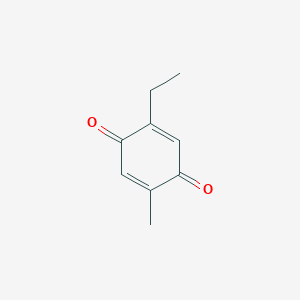
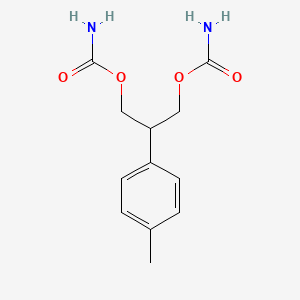
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
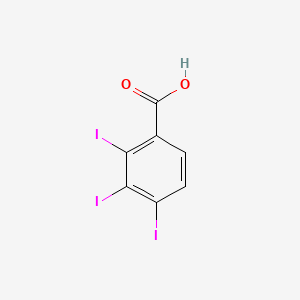
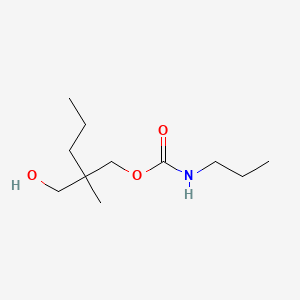
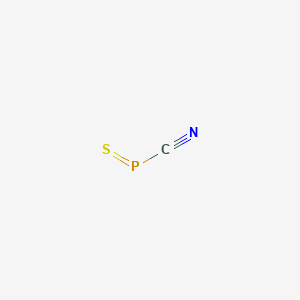
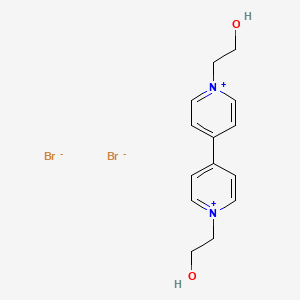
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

